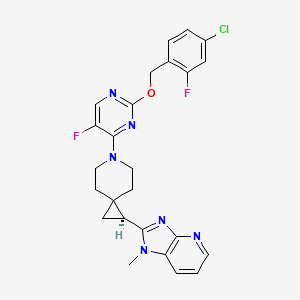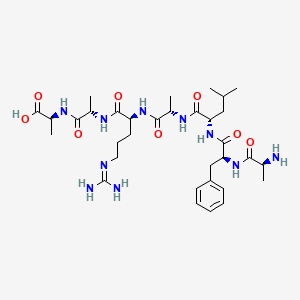
Sparfloxacin-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sparfloxacin-d5 is a deuterium-labeled derivative of sparfloxacin, a fluoroquinolone antibiotic. Sparfloxacin is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. The deuterium labeling in this compound makes it useful in various scientific research applications, including pharmacokinetic studies and drug metabolism research .
准备方法
Synthetic Routes and Reaction Conditions
Sparfloxacin-d5 is synthesized by incorporating deuterium atoms into the molecular structure of sparfloxacin. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process typically includes:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent.
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to introduce deuterium atoms into the molecule.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield
化学反应分析
Types of Reactions
Sparfloxacin-d5, like its parent compound sparfloxacin, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups within the molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Sparfloxacin-d5 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Drug Metabolism Research: Used to investigate the metabolic pathways and identify metabolites of sparfloxacin.
Antibacterial Research: Employed in studies to understand the antibacterial mechanisms and efficacy of fluoroquinolones.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry and other analytical techniques
作用机制
Sparfloxacin-d5 exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and allows for detailed pharmacokinetic studies .
相似化合物的比较
Similar Compounds
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Ciprofloxacin: Widely used fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness of Sparfloxacin-d5
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, increasing the compound’s stability.
Improved Pharmacokinetics: The labeling allows for more accurate tracking and analysis in pharmacokinetic studies.
Reduced Metabolic Rate: Deuterium-labeled compounds often exhibit slower metabolism, providing a longer duration of action
属性
分子式 |
C19H22F2N4O3 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
5-amino-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+/i3D2,4D2,10D |
InChI 键 |
DZZWHBIBMUVIIW-BSGPAYDESA-N |
手性 SMILES |
[2H]C1(C(C1([2H])N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4C[C@H](N[C@H](C4)C)C)F)N)C(=O)O)([2H])[2H])[2H] |
规范 SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)

![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)







